molecular formula C11H14O5 B2793924 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid CAS No. 887684-84-6

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid

Cat. No. B2793924
CAS RN: 887684-84-6
M. Wt: 226.228
InChI Key: QJQRGQYPJXMCLW-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid, also known as 3-hydroxy-4-methoxy-phenoxy-butanoic acid, is an organic compound with a molecular formula C11H14O5. It is a white crystalline solid with a melting point of 77-78°C. 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid is an important intermediate in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

HMPB serves as a highly acid-labile linker for solid-phase peptide synthesis (SPPS). In SPPS, peptides are synthesized step-by-step on a solid support, allowing efficient purification and isolation. HMPB acts as a linker between the peptide and the solid support, facilitating the assembly of longer peptide sequences. Its acid-lability ensures that the peptide can be cleaved from the resin under mild acidic conditions, yielding the desired product .

Amplification of Intracellular Oxidative Stress

Researchers have explored HMPB’s ability to improve the generation of reactive oxygen species (ROS) while consuming glutathione (GSH). By enhancing oxidative stress within cells, HMPB may have applications in cancer therapy, where selectively targeting cancer cells with increased ROS levels can be beneficial .

Antioxidant Properties

Despite its role in promoting oxidative stress, HMPB also exhibits antioxidant properties. It may scavenge free radicals and protect cells from oxidative damage. Investigating its antioxidant mechanisms and potential therapeutic applications is an ongoing area of research .

Biological Activity Modulation

HMPB’s chemical structure suggests potential interactions with biological macromolecules. Researchers have explored its effects on enzymes, receptors, and other cellular targets. Understanding its binding affinity and biological activity can lead to drug discovery and development .

Pharmacokinetic Enhancements

HMPB’s unique properties make it an interesting candidate for improving drug delivery systems. By incorporating HMPB into prodrugs or drug conjugates, researchers aim to enhance drug stability, solubility, and bioavailability. These applications are particularly relevant in personalized medicine and targeted therapies .

Materials Science and Nanotechnology

HMPB’s acid-labile nature extends beyond peptide synthesis. It has been explored as a linker in materials science and nanotechnology. For instance, it can be used to create stimuli-responsive materials that release cargo (such as drugs or nanoparticles) under specific conditions, such as low pH .

properties

IUPAC Name

3-hydroxy-4-(4-methoxyphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-9-2-4-10(5-3-9)16-7-8(12)6-11(13)14/h2-5,8,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQRGQYPJXMCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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